4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
説明
特性
CAS番号 |
684233-18-9 |
|---|---|
分子式 |
C23H18N2O3S |
分子量 |
402.47 |
IUPAC名 |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
InChIキー |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide (C23H18N2O3S) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The molecular structure of the compound includes a chromene core fused with a thiazole moiety and a tetrahydronaphthalene substituent. Its molecular weight is approximately 402.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its efficacy against different cancer cell lines. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 2.4 ± 0.1 | Induction of apoptosis |
| Study 2 | HCT-116 (colon cancer) | 3.2 ± 0.1 | Inhibition of cell proliferation |
| Study 3 | PC-3 (prostate cancer) | 2.3 ± 0.1 | EGFR inhibition |
| Study 4 | A549 (lung cancer) | 3.78 ± 0.01 | VEGFR-2 inhibition |
| Study 5 | HepG-2 (liver cancer) | >21.3 | Weak activity |
- Inhibition of Kinases : The compound has been shown to inhibit EGFR and VEGFR-2 kinases, which are crucial in cancer cell signaling pathways. In one study, it exhibited an IC50 value of 0.2162 µM against EGFR, comparable to the reference drug Sorafenib .
- Induction of Apoptosis : Various assays indicated that the compound induces apoptosis in cancer cells, leading to reduced viability and proliferation .
Other Biological Activities
Besides its anticancer properties, the compound may exhibit other pharmacological effects:
Case Studies
Several case studies have documented the biological effects of the compound:
- Case Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with the compound demonstrated a decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
類似化合物との比較
Table 1: Structural and Molecular Properties
*Inferred based on structural components.
Functional Group and Substituent Analysis
Chromene Core Modifications
- Target Compound : The carboxamide group is positioned at the 3rd position of the chromene core, linked to a thiazole ring. This contrasts with Analog 1 , where the carboxamide is at the 2nd position , bonded to a bis-thiophene substituent . The 3-carboxamide placement may alter hydrogen-bonding interactions with biological targets compared to the 2-position.
Heterocyclic Substituents
- Target vs. Analog 1: The thiazole ring in the target compound is substituted with a tetrahydronaphthalene group, a partially saturated bicyclic system that enhances lipophilicity and steric bulk.
- Target vs. Analog 2 : Analog 2 replaces the chromene-thiazole system with a thiazoloazepin scaffold fused to an isoxazole-pyridine moiety. This introduces a seven-membered azepine ring, increasing conformational flexibility and nitrogen content, which could enhance polar interactions .
Hypothetical Pharmacological Implications
Lipophilicity and Bioavailability
- The tetrahydronaphthalene group in the target compound likely increases lipophilicity (clogP ~4.5), promoting membrane permeability compared to Analog 1 (clogP ~3.8) and Analog 2 (clogP ~2.1*). However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimizations.
Target Binding Interactions
- Analog 1’s thiophenes lack hydrogen-bonding capacity but may enhance hydrophobic interactions .
- Analog 2 ’s pyridine introduces a basic nitrogen, enabling protonation at physiological pH, which could improve solubility and ionic interactions with targets like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
